molecular formula C11H15Br2N B2431015 1-(2-Bromoethyl)-1,2,3,4-tetrahydroquinoline hydrobromide CAS No. 1384427-59-1

1-(2-Bromoethyl)-1,2,3,4-tetrahydroquinoline hydrobromide

Cat. No.: B2431015
CAS No.: 1384427-59-1
M. Wt: 321.056
InChI Key: JZCVESHCXBPCEP-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-1,2,3,4-tetrahydroquinoline hydrobromide is an organic compound belonging to the class of quinoline derivatives. This compound is characterized by the presence of a bromoethyl group attached to the tetrahydroquinoline ring, making it a valuable intermediate in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-1,2,3,4-tetrahydroquinoline hydrobromide typically involves the bromination of 1-(2-ethyl)-1,2,3,4-tetrahydroquinoline. This can be achieved using hydrobromic acid (HBr) in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the ethyl group.

Industrial Production Methods: Industrial production of this compound often employs a continuous flow process to enhance efficiency and yield. The process involves the use of high-purity reagents and advanced reaction control systems to maintain optimal reaction conditions. The final product is purified through recrystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-1,2,3,4-tetrahydroquinoline hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl-substituted tetrahydroquinoline.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed:

  • Substitution reactions yield various substituted tetrahydroquinoline derivatives.
  • Oxidation reactions produce quinoline derivatives with different oxidation states.
  • Reduction reactions result in ethyl-substituted tetrahydroquinoline compounds.

Scientific Research Applications

1-(2-Bromoethyl)-1,2,3,4-tetrahydroquinoline hydrobromide has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-1,2,3,4-tetrahydroquinoline hydrobromide involves its interaction with specific molecular targets and pathways. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This compound can also interact with cellular receptors, modulating their signaling pathways and affecting cellular functions.

Comparison with Similar Compounds

    2-Bromoethylamine hydrobromide: A simpler compound with a bromoethyl group attached to an amine, used in similar substitution reactions.

    3-Bromopropylamine hydrobromide: Contains a longer carbon chain, leading to different reactivity and applications.

    2-Chloroethylamine hydrochloride: Similar structure but with a chloro group, resulting in different chemical properties and reactivity.

Uniqueness: 1-(2-Bromoethyl)-1,2,3,4-tetrahydroquinoline hydrobromide is unique due to its tetrahydroquinoline core, which imparts specific chemical and biological properties

Properties

IUPAC Name

1-(2-bromoethyl)-3,4-dihydro-2H-quinoline;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.BrH/c12-7-9-13-8-3-5-10-4-1-2-6-11(10)13;/h1-2,4,6H,3,5,7-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCVESHCXBPCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CCBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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